2-Amino-4-methanesulfonylbutan-1-ol hydrochloride
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Overview
Description
2-Amino-4-methanesulfonylbutan-1-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a methanesulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methanesulfonylbutan-1-ol hydrochloride typically involves the reaction of 2-amino-4-methanesulfonylbutan-1-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methanesulfonylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
2-Amino-4-methanesulfonylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-methanesulfonylbutan-1-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylsulfonylbutanoic acid
- 2-Amino-4-methanesulfonylbutane
- 2-Amino-4-methanesulfonylbutanol
Uniqueness
2-Amino-4-methanesulfonylbutan-1-ol hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H14ClNO3S |
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Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-amino-4-methylsulfonylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-10(8,9)3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H |
InChI Key |
GZUBNYHCVGSPSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(CO)N.Cl |
Origin of Product |
United States |
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